molecular formula C6H7F3O5S B145705 Methyl 3-(trifluoromethylsulfonyloxy)crotonate CAS No. 133559-43-0

Methyl 3-(trifluoromethylsulfonyloxy)crotonate

Cat. No. B145705
CAS RN: 133559-43-0
M. Wt: 248.18 g/mol
InChI Key: RSNDRPHGOLGQLG-ARJAWSKDSA-N
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Description

Methyl 3-(trifluoromethylsulfonyloxy)crotonate, also known as TMS-methyl crotonate, is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique chemical properties. This compound is widely used in various scientific research applications, including drug discovery, chemical synthesis, and material science.

Scientific Research Applications

Chemical Synthesis and Biological Activities

Chemical Constituents from Croton Species

Croton species are known for their diverse chemical constituents, including diterpenoids, which exhibit a broad spectrum of bioactivities such as cytotoxic, anti-inflammatory, and antifungal properties. These findings highlight the potential of Croton species-derived compounds in medicinal chemistry and drug discovery, suggesting a possible area of application for Methyl 3-(trifluoromethylsulfonyloxy)crotonate in exploring novel therapeutic agents (Xu, Liu, & Liang, 2018).

Trifluoromethanesulfonic Acid in Organic Synthesis

The application of trifluoromethanesulfonic acid (TfOH) in organic synthesis, particularly in electrophilic aromatic substitution reactions and the formation of carbon–carbon bonds, underscores the utility of trifluoromethylsulfonyl derivatives in facilitating complex organic reactions. This review suggests that compounds like this compound could be valuable in synthetic organic chemistry, providing insights into their potential applications in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Environmental and Biological Impacts

Bioactive Compounds and Biological Activity of Croton Species

The diverse biological activities of Croton species, attributed to their secondary metabolites, suggest that this compound could have applications in developing natural product-based therapeutics. The review highlights the potential of Croton compounds in treating various diseases due to their antioxidant, antimicrobial, and anti-inflammatory properties (Bezerra et al., 2020).

Microbial Degradation of Polyfluoroalkyl Chemicals

While not directly related to this compound, research on the environmental fate of polyfluoroalkyl chemicals, including their microbial degradation, offers a perspective on the environmental aspects of fluorinated compounds. This could inform research into the biodegradability and environmental impact of this compound and similar chemicals (Liu & Avendaño, 2013).

Safety and Hazards

The safety information for Methyl 3-(trifluoromethylsulfonyloxy)crotonate includes several hazard statements: H302, H315, H320, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, eyes, or if it is inhaled. The precautionary statements include P264, P270, P301+P312, P330 , which provide guidance on what precautions to take when handling the compound.

properties

IUPAC Name

methyl (Z)-3-(trifluoromethylsulfonyloxy)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O5S/c1-4(3-5(10)13-2)14-15(11,12)6(7,8)9/h3H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNDRPHGOLGQLG-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC)/OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420705
Record name Methyl 3-(trifluoromethylsulfonyloxy)crotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133559-43-0
Record name Methyl 3-(trifluoromethylsulfonyloxy)crotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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